[1-(Piperidine-4-carbonyl)piperidin-4-yl]methanol
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Overview
Description
[1-(Piperidine-4-carbonyl)piperidin-4-yl]methanol: is a chemical compound that features a piperidine ring structure Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Piperidine-4-carbonyl)piperidin-4-yl]methanol typically involves the reaction of piperidine derivatives. One common method is the reaction of piperidine with formaldehyde and hydrogen cyanide, followed by hydrolysis to yield the desired product. Another approach involves the use of piperidine-4-carboxylic acid, which is reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Piperidine-4-carbonyl)piperidin-4-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: In organic synthesis, [1-(Piperidine-4-carbonyl)piperidin-4-yl]methanol is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. Its piperidine ring structure is a common motif in many bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its versatility makes it a valuable building block for various chemical processes.
Mechanism of Action
The mechanism of action of [1-(Piperidine-4-carbonyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. This can lead to therapeutic effects in the treatment of diseases.
Comparison with Similar Compounds
Piperidine: A simpler structure with similar chemical properties.
Piperidine-4-carboxylic acid: A precursor in the synthesis of [1-(Piperidine-4-carbonyl)piperidin-4-yl]methanol.
Piperidine-4-amine:
Uniqueness: What sets this compound apart is its specific functional groups that allow for a wide range of chemical reactions and applications. Its ability to undergo various transformations makes it a versatile compound in both research and industrial settings.
Properties
IUPAC Name |
[4-(hydroxymethyl)piperidin-1-yl]-piperidin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c15-9-10-3-7-14(8-4-10)12(16)11-1-5-13-6-2-11/h10-11,13,15H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPZBRXCQUMBCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCC(CC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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